3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines benzimidazole and quinoxaline moieties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinoxaline derivatives with benzimidazole intermediates under acidic or basic conditions. For instance, the interaction of quinoxalin-2(1H)-one-3-carbaldoximes with 1,2-benzenediamine derivatives in acetic acid or n-butanol at reflux in the presence of sulfuric acid as a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalytic systems to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Similar structure but with a methyl group instead of a benzyl group.
3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Features a phenylethyl group instead of a benzyl group.
Uniqueness
The uniqueness of 3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in its specific combination of benzimidazole and quinoxaline rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18N6 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-benzylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H18N6/c25-22-20(23-27-17-11-5-6-12-18(17)28-23)21-24(29-19-13-7-4-10-16(19)26-21)30(22)14-15-8-2-1-3-9-15/h1-13H,14,25H2,(H,27,28) |
InChI Key |
ZQDIBBJLOUSQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5)N |
Origin of Product |
United States |
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